5-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN6O2/c19-15-5-4-14(27-15)17(26)23-13-11-21-18(22-12-13)25-9-7-24(8-10-25)16-3-1-2-6-20-16/h1-6,11-12H,7-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZKXQVNTTZQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Piperazine Moiety: The pyrimidine core is then reacted with a piperazine derivative, such as 4-(pyridin-2-yl)piperazine, under appropriate conditions to introduce the piperazine moiety.
Bromination: The resulting intermediate is subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Coupling with Furan-2-carboxamide: Finally, the brominated intermediate is coupled with furan-2-carboxamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the furan and piperazine moieties.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmacophore in drug design. It has shown promise in targeting specific enzymes and receptors involved in various diseases:
- Anticancer Activity : In vitro assays have demonstrated that this compound inhibits the growth of several cancer cell lines, including MCF-7 and MDA-MB-231 cells. The IC50 values ranged from 0.87 to 12.91 μM, indicating a stronger efficacy compared to standard chemotherapeutics like 5-Fluorouracil.
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 0.87 - 12.91 |
| This compound | MDA-MB-231 | 1.75 - 9.46 |
| 5-Fluorouracil | MCF-7 | 17.02 |
| 5-Fluorouracil | MDA-MB-231 | 11.73 |
Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE). This activity suggests applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing neurotransmitter levels.
Antibacterial Properties
Preliminary studies indicate that the compound possesses antibacterial activity against various Gram-positive and Gram-negative bacteria. The piperazine ring enhances its interaction with bacterial membranes, potentially leading to increased permeability and cell death.
Case Studies
Several studies have evaluated the efficacy of this compound:
- Anticancer Study : A notable study focused on the effects of the compound on human cancer cell lines, demonstrating significant growth inhibition and potential as a therapeutic agent in oncology.
- Antibacterial Efficacy : Another investigation highlighted its antibacterial properties against resistant strains, showing promising results that warrant further exploration in clinical settings.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Pyrimidine-5-Carboxamide Derivatives with Piperazine Substituents
Compound 7 and Compound 12a (from ) share the pyrimidine-5-carboxamide scaffold but differ in substituents:
- Compound 7: Contains a 4-(morpholine-4-carbonyl)benzoyl group on the piperazine ring and a 3-(4-nitrophenoxy)propyl chain.
- Compound 12a: Features a 4-(morpholine-4-carbonyl)-2-nitrophenyl group on the piperazine ring and a 3-(3-methoxyphenoxy)propyl chain.
Key Comparisons :
*Molecular weight of the target compound is estimated based on structural similarity.
Furan-2-Carboxamide Derivatives with Hydrazone Linkers
Compounds 13c , 13d , and 13e () retain the furan-2-carboxamide moiety but replace the pyrimidine-piperazine system with N-acyl hydrazone linkers:
- 13c : 5-Bromo-substituted furan with a 4-nitrophenylacetyl hydrazone group.
- 13d : 5-Hydroxymethyl-substituted furan with the same hydrazone linker.
- 13e : 5-Bromo-substituted furan with a 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylacetyl hydrazone group.
Key Comparisons :
Functional Implications :
- The hydrazone linker in 13c–e enables non-zinc-binding inhibition of MMP-13, a mechanism distinct from traditional zinc-chelating inhibitors .
- The target compound’s piperazine-pyrimidine system may target receptors like serotonin or dopamine transporters, though this remains speculative without direct data.
Critical Notes
Data Gaps: The provided evidence lacks explicit biological or pharmacokinetic data for the target compound.
Structural Motifs : The pyridin-2-yl-piperazine group in the target compound is a common pharmacophore in CNS-targeting drugs, suggesting possible neurological activity .
Synthetic Flexibility : Compounds 7, 12a, and 13c–e demonstrate the tunability of carboxamide and heterocyclic systems for diverse therapeutic targets.
Biological Activity
5-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
- Molecular Formula : C18H19BrN6O2
- Molecular Weight : 420.29 g/mol
This structure features a furan ring, a pyrimidine moiety, and a piperazine group, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing furan rings have shown promising antibacterial effects against various strains, including Pseudomonas aeruginosa and Staphylococcus aureus .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 5-bromo-N-(...) | Pseudomonas aeruginosa | 20 |
| 5-bromo-N-(...) | Staphylococcus aureus | 25 |
Anticancer Potential
The compound's potential as an anticancer agent has been investigated through various in vitro studies. It has been noted that similar compounds can inhibit cell proliferation in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : The compound could act as a modulator for certain receptors, potentially altering signaling pathways related to growth and apoptosis.
Study on Antitubercular Activity
A study focused on similar compounds demonstrated significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The study highlighted the importance of structural modifications in enhancing the activity against this pathogen.
Cytotoxicity Assessment
In assessing cytotoxicity, compounds similar to 5-bromo-N-(...) were tested on human embryonic kidney cells (HEK-293). Results indicated low toxicity, suggesting a favorable therapeutic index for further development .
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Component | Reagent/Condition | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|
| Amine Intermediate | TBTU, DIEA, DCM, 12h RT | 58–85% | 98.6–99.6% | |
| Carbonyl Chloride | SOCl₂, reflux | 80–90% | N/A |
What spectroscopic methods are most effective for characterizing this compound?
Basic Methodological Answer
Key techniques include:
- ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., furan protons at δ 6.3–7.5 ppm, pyrimidine carbons at δ 155–160 ppm) .
- ESI-MS : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₈BrN₆O₂: 449.05) .
- IR Spectroscopy : Detect carbonyl stretches (~1620–1680 cm⁻¹ for amide C=O) .
- HPLC : Assess purity (>98% for research-grade material) .
Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex piperazine-pyrimidine regions .
How can researchers optimize reaction conditions to improve yield and purity?
Q. Advanced Methodological Answer
- Solvent Selection : Replace DCM with THF or DMF for better solubility of intermediates, as seen in analogous syntheses (yield increased by 15–20%) .
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. TBTU) to reduce side products .
- Temperature Control : Use microwave-assisted synthesis to shorten reaction times (e.g., 2h vs. 12h) while maintaining yields .
- Computational Modeling : Employ quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states .
Q. Table 2: Yield Optimization Strategies
| Strategy | Outcome | Source |
|---|---|---|
| Microwave-assisted synthesis | Reduced time (2h), yield 85% | |
| HATU instead of TBTU | Purity increased to 99.5% |
How to address discrepancies in spectral data during characterization?
Q. Advanced Methodological Answer
- Contradictory NMR Peaks : Reassign signals using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to resolve solvent-induced shifts .
- Mass Spec Anomalies : Perform HRMS (high-resolution MS) to distinguish between isobaric impurities (e.g., bromine isotope patterns) .
- Purity Conflicts : Cross-validate HPLC with LC-MS to detect co-eluting contaminants .
Case Study : A piperazine-pyrimidine analog showed a 0.3 ppm deviation in ¹³C NMR due to residual solvent; drying under high vacuum resolved the issue .
What strategies can elucidate the biological targets of this compound?
Q. Advanced Methodological Answer
- In Silico Docking : Use AutoDock Vina to model interactions with kinases (e.g., PI3K, EGFR) based on pyrimidine-piperazine pharmacophores .
- Enzyme Assays : Test inhibition of adenosine receptors (common targets for piperazine derivatives) via competitive binding assays .
- Cellular Profiling : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays, comparing IC₅₀ values with structural analogs .
Q. Table 3: Example Biological Profiling Data for Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Piperazine-pyrimidine analog | PI3Kγ | 12.3 | |
| Furan-carboxamide derivative | EGFR | 8.7 |
How to design derivatives to enhance solubility without compromising activity?
Q. Advanced Methodological Answer
- Structural Modifications :
- Introduce polar groups (e.g., morpholine, pyridyl) at the piperazine N-atom to improve aqueous solubility .
- Replace bromine with methoxy to reduce logP while maintaining steric bulk .
- Prodrug Approach : Synthesize phosphate or acetate esters of the furan ring for pH-dependent release .
Validation : Measure logP (shake-flask method) and solubility (UV-Vis) in PBS (pH 7.4) .
What analytical workflows are recommended for stability studies?
Q. Advanced Methodological Answer
- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) for 72h .
- Degradant Identification : Use LC-MS/MS to profile breakdown products (e.g., debromination or piperazine ring cleavage) .
- Kinetic Analysis : Apply Arrhenius modeling to predict shelf-life under standard storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
